molecular formula C26H27ClN6O3 B11040320 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4-dimethoxybenzamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4-dimethoxybenzamide

Cat. No.: B11040320
M. Wt: 507.0 g/mol
InChI Key: PDYNZMUAYQKMMG-UHFFFAOYSA-N
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Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that features a unique combination of indole, benzoate, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of 5-chloro-1H-indole-3-yl ethylamine through a Fischer indole synthesis or other suitable methods.

    Preparation of the Benzoate Derivative: The 3,4-dimethoxybenzoic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Coupling Reaction: The indole derivative is then coupled with the benzoate derivative under basic conditions to form the intermediate product.

    Formation of the Pyrimidine Derivative: The 4,6-dimethyl-2-pyrimidinylamine is synthesized separately.

    Final Coupling: The intermediate product is then reacted with the pyrimidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to serotonin receptors, while the pyrimidine and benzoate groups may interact with other cellular proteins, leading to modulation of signaling pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
  • N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE

Uniqueness

The presence of the 5-chloro substituent on the indole ring and the specific combination of benzoate and pyrimidine moieties make N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’‘-(3,4-DIMETHOXYBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE unique. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C26H27ClN6O3

Molecular Weight

507.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H27ClN6O3/c1-15-11-16(2)31-26(30-15)33-25(32-24(34)17-5-8-22(35-3)23(12-17)36-4)28-10-9-18-14-29-21-7-6-19(27)13-20(18)21/h5-8,11-14,29H,9-10H2,1-4H3,(H2,28,30,31,32,33,34)

InChI Key

PDYNZMUAYQKMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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